Cas no 1346947-11-2 (4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)

4-Ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group and an additional pyrazole moiety. This structure imparts versatility in coordination chemistry and potential applications in pharmaceutical and agrochemical research. Its dual pyrazole functionality enhances binding affinity in metal complexes, making it valuable for catalytic and material science applications. The amine group further increases reactivity, enabling derivatization for tailored molecular designs. The compound's stability and well-defined synthetic pathway ensure reproducibility in research settings. Its unique scaffold is of interest in the development of bioactive molecules, particularly in kinase inhibition and ligand design for metalloenzymes.
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine structure
1346947-11-2 structure
商品名:4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
CAS番号:1346947-11-2
MF:C8H11N5
メガワット:177.206440210342
CID:5998055
PubChem ID:136125222

4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
    • AKOS012379758
    • EN300-1149043
    • 1346947-11-2
    • インチ: 1S/C8H11N5/c1-2-6-7(12-13-8(6)9)5-3-10-11-4-5/h3-4H,2H2,1H3,(H,10,11)(H3,9,12,13)
    • InChIKey: AKXCHBLCJNXWJO-UHFFFAOYSA-N
    • ほほえんだ: C(C1C(=NNC=1C1=CNN=C1)N)C

計算された属性

  • せいみつぶんしりょう: 177.10144537g/mol
  • どういたいしつりょう: 177.10144537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 83.4Ų

じっけんとくせい

  • 密度みつど: 1.333±0.06 g/cm3(Predicted)
  • ふってん: 575.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.81±0.50(Predicted)

4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1149043-0.25g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2 95%
0.25g
$708.0 2023-10-25
Enamine
EN300-1149043-0.5g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2 95%
0.5g
$739.0 2023-10-25
Enamine
EN300-1149043-10.0g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2
10g
$4236.0 2023-06-09
Enamine
EN300-1149043-1.0g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2
1g
$986.0 2023-06-09
Enamine
EN300-1149043-0.1g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2 95%
0.1g
$678.0 2023-10-25
Enamine
EN300-1149043-5.0g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2
5g
$2858.0 2023-06-09
Enamine
EN300-1149043-2.5g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2 95%
2.5g
$1509.0 2023-10-25
Enamine
EN300-1149043-5g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2 95%
5g
$2235.0 2023-10-25
Enamine
EN300-1149043-0.05g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2 95%
0.05g
$647.0 2023-10-25
Enamine
EN300-1149043-1g
4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
1346947-11-2 95%
1g
$770.0 2023-10-25

4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine 関連文献

4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amineに関する追加情報

Comprehensive Overview of 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS No. 1346947-11-2)

4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS No. 1346947-11-2) is a heterocyclic compound featuring a unique pyrazole backbone, which has garnered significant attention in pharmaceutical and agrochemical research. Its molecular structure combines an ethyl group with two pyrazole rings, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways. The compound's CAS number 1346947-11-2 serves as a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases.

In recent years, the demand for pyrazole derivatives like 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine has surged due to their role in developing kinase inhibitors and anti-inflammatory agents. This aligns with the growing focus on targeted therapies in oncology and autoimmune diseases. Users frequently search for terms such as "pyrazole-based drug candidates" or "CAS 1346947-11-2 suppliers," reflecting its commercial and academic relevance. The compound's stability and solubility profile further enhance its appeal for formulation scientists exploring novel delivery systems.

From a synthetic chemistry perspective, 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine offers a robust scaffold for structural modifications. Its 1H-pyrazol-4-yl moiety is particularly valuable for designing ligands with high affinity for enzymatic targets. Discussions in online forums often highlight its utility in fragment-based drug design (FBDD), a trending topic in medicinal chemistry. Additionally, its amine group provides a handle for further functionalization, enabling the creation of libraries for high-throughput screening (HTS).

Environmental and safety considerations are also pivotal when working with CAS 1346947-11-2. While not classified as hazardous, proper handling protocols are essential to ensure workplace safety. Industry professionals often query "4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine SDS" to access safety data sheets, underscoring the importance of transparency in chemical management. Regulatory compliance, including REACH and TSCA, further drives the need for accurate documentation of this compound.

In agrochemistry, pyrazole amines are explored for their herbicidal and fungicidal properties. The 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine structure could contribute to next-generation crop protection agents, addressing sustainability challenges in agriculture. Searches like "pyrazole agrochemicals 2024" reflect this intersection of chemistry and eco-friendly farming solutions.

Analytical characterization of 1346947-11-2 typically involves techniques such as HPLC, NMR, and mass spectrometry to ensure purity and identity. Quality control is paramount, especially for buyers seeking "high-purity CAS 1346947-11-2" for preclinical studies. The compound's spectral data is often shared in open-access journals, facilitating collaborative research.

Looking ahead, the integration of 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine into AI-driven drug discovery platforms is a promising frontier. Machine learning models trained on pyrazole datasets could accelerate the identification of novel therapeutic candidates, resonating with searches for "AI in chemical synthesis." This synergy between computational tools and experimental chemistry exemplifies modern scientific innovation.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd